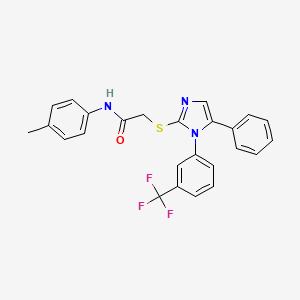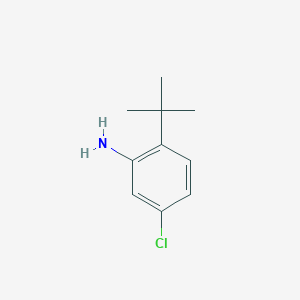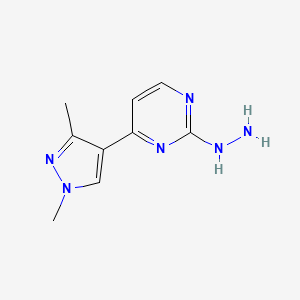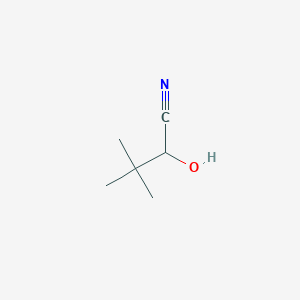![molecular formula C24H20F3N3O3 B2432512 2-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carbonyl)-4H-chromen-4-one CAS No. 1208639-50-2](/img/structure/B2432512.png)
2-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carbonyl)-4H-chromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carbonyl)-4H-chromen-4-one" is a synthetic chemical of significant interest in various scientific fields It is characterized by a complex molecular structure, combining elements of benzimidazole, piperidine, and chromenone, each contributing unique chemical properties
Synthetic Routes and Reaction Conditions
The synthesis of "this compound" generally involves multi-step organic synthesis. The primary steps can be outlined as follows:
Synthesis of the benzimidazole core: Typically, this step involves the reaction of o-phenylenediamine with trifluoromethyl-containing aldehydes under acidic conditions.
Formation of the piperidine moiety: This involves the alkylation of piperidine with the benzimidazole intermediate, often using alkyl halides or similar reagents under basic conditions.
Integration of the chromenone structure: The final step generally involves coupling the benzimidazole-piperidine intermediate with a chromenone derivative, using condensation reactions facilitated by catalysts such as Lewis acids or bases.
Industrial Production Methods
Industrial production of this compound, if scaled up, would involve optimizing the synthesis steps for yield, purity, and cost-efficiency. This might include continuous flow reactions, use of alternative solvents to reduce environmental impact, and process automation to ensure consistency.
Types of Reactions
Oxidation: : The compound can undergo oxidative reactions, particularly at the benzimidazole or chromenone sites, leading to the formation of various oxidized derivatives.
Reduction: : Reduction can target the carbonyl groups present in the structure, forming reduced alcohol derivatives.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Typical reducing agents could be sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: : Reagents like alkyl halides, acyl chlorides, and nucleophiles (amines, thiols) under basic or acidic conditions.
Major Products
The primary products depend on the reaction type, such as oxidized or reduced derivatives, and substituted products with various functional groups enhancing the compound’s utility.
Chemistry
In synthetic organic chemistry, this compound serves as an intermediate or a starting material for further chemical transformations, expanding the repertoire of complex molecules.
Biology
In biological research, it may be used to investigate cell signaling pathways, owing to its potential interaction with biological macromolecules.
Medicine
In pharmacology, this compound might exhibit therapeutic properties, such as anti-inflammatory or anticancer activities, due to its multifaceted structure that allows interaction with diverse biological targets.
Industry
In materials science, its unique structural features could be explored for the development of new materials with specific properties, such as optoelectronic applications.
Molecular Targets and Pathways
The compound likely exerts its effects through interaction with specific enzymes, receptors, or proteins in biological systems. The presence of the trifluoromethyl group and benzimidazole moiety suggests that it might inhibit enzyme activity or modulate receptor functions, potentially altering signaling pathways and cellular responses.
Comparison and Uniqueness
Compared to similar compounds, "this compound" is unique due to its combination of trifluoromethyl-benzoimidazole, piperidine, and chromenone structures, which may impart distinct chemical reactivity and biological activity.
List of Similar Compounds
2-(4-((2-Methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carbonyl)-4H-chromen-4-one
2-(4-((2-Phenyl-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carbonyl)-4H-chromen-4-one
2-(4-((2-Chloro-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carbonyl)-4H-chromen-4-one
作用機序
Target of Action
The compound, also known as 2-(4-{[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]methyl}piperidine-1-carbonyl)-4H-chromen-4-one, is a derivative of indole . Indole derivatives are known to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets.
Mode of Action
Indole derivatives, which this compound is a part of, are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with its targets to modulate these biological processes.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound may affect multiple biochemical pathways.
Result of Action
The broad range of biological activities associated with indole derivatives suggests that this compound may have diverse molecular and cellular effects.
特性
IUPAC Name |
2-[4-[[2-(trifluoromethyl)benzimidazol-1-yl]methyl]piperidine-1-carbonyl]chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20F3N3O3/c25-24(26,27)23-28-17-6-2-3-7-18(17)30(23)14-15-9-11-29(12-10-15)22(32)21-13-19(31)16-5-1-4-8-20(16)33-21/h1-8,13,15H,9-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CREYDCRDNRWLAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C3=CC=CC=C3N=C2C(F)(F)F)C(=O)C4=CC(=O)C5=CC=CC=C5O4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(2Z)-6-bromo-2-[(3-chloro-4-fluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2432429.png)
![N-(2-aminoethyl)-N-[2-nitro-4-(trifluoromethyl)phenyl]amine hydrochloride](/img/new.no-structure.jpg)
![4-[(1S)-1-Amino-2,2,2-trifluoroethyl]-3-fluorophenol;hydrochloride](/img/structure/B2432434.png)
![(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrothiophen-2-yl)methanone](/img/structure/B2432435.png)



![Methyl 5-[(2,5-dimethylphenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2432440.png)
![ethyl 3-carbamoyl-2-cinnamamido-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2432442.png)
![methyl 4-[({5-[(E)-2-phenylethenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)methyl]benzoate](/img/structure/B2432444.png)
![1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-7-[(naphthalen-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2432445.png)
![1-Benzyl-3'-(3,5-dimethylphenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2432446.png)
![(5Z)-3-METHYL-5-{[4-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE](/img/structure/B2432449.png)

